molecular formula C23H24N4O3S B2947840 N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888437-23-8

N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2947840
CAS No.: 888437-23-8
M. Wt: 436.53
InChI Key: RFIMMZXTBJMXKC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring fused with a pyrimidine ring, an ethylphenyl group, and a methoxyethyl side chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Indole and Pyrimidine Rings: The indole and pyrimidine rings are coupled through a sulfanyl linkage, which can be achieved using thiol reagents under appropriate conditions.

    Introduction of the Ethylphenyl and Methoxyethyl Groups: The ethylphenyl and methoxyethyl groups are introduced through alkylation reactions using suitable alkyl halides.

Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or sulfonates.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the indole and pyrimidine derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical studies.

    Industry: The compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide would depend on its specific biological target. For instance, if it exhibits anticancer activity, it might interact with cellular pathways involved in cell proliferation and apoptosis. The compound could bind to specific proteins or enzymes, inhibiting their function and leading to the desired therapeutic effect.

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    N-(4-ethylphenyl)-2-{[3-(2-ethoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: This compound has an ethoxyethyl group instead of a methoxyethyl group, potentially altering its reactivity and interactions.

    N-(4-ethylphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}propionamide: This compound has a propionamide group instead of an acetamide group, which may influence its solubility and stability.

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-3-15-8-10-16(11-9-15)24-19(28)14-31-23-26-20-17-6-4-5-7-18(17)25-21(20)22(29)27(23)12-13-30-2/h4-11,25H,3,12-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIMMZXTBJMXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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